![molecular formula C20H19N3O2 B15241436 Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate](/img/structure/B15241436.png)
Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate
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Overview
Description
Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate is a complex organic compound that features a biphenyl core with a carboxylate ester group and an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions between a bromobenzene derivative and a boronic acid.
Introduction of the aminopyridine moiety: This step involves the nucleophilic substitution reaction where the aminopyridine is introduced to the biphenyl core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aminopyridine moiety or the biphenyl core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. The biphenyl core provides structural stability and facilitates binding to hydrophobic pockets in proteins. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4’-bromomethyl biphenyl-2-carboxylate: Similar structure but with a bromine atom instead of the aminopyridine moiety.
N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide: Shares the aminopyridine moiety but has a different core structure.
Uniqueness
Methyl 4’-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the biphenyl core and the aminopyridine moiety allows for versatile applications in various fields.
Biological Activity
Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate (CAS No. 661485-12-7) is a compound that has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound appears to be associated with its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes like cell signaling and proliferation.
- Receptor Modulation : The compound may also act on specific receptors, influencing cellular responses and contributing to its therapeutic effects.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been evaluated in combination with other agents for its effectiveness against various cancer cell lines:
- Combination Therapy : When used alongside established chemotherapeutics, this compound demonstrated enhanced cytotoxic effects in vitro, suggesting a synergistic mechanism that warrants further investigation .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In vitro studies indicated that it could reduce the secretion of pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases .
Study on Cancer Cell Lines
A notable study explored the effects of this compound on malignant pleural mesothelioma (MPM) cells. The results indicated:
- Cell Viability : A significant reduction in cell viability was observed when treated with the compound, especially in combination with trametinib, a MEK inhibitor.
Treatment | Cell Viability (%) | Synergistic Effect |
---|---|---|
Control | 100 | - |
Methyl Compound | 50 | Yes |
Trametinib | 60 | Yes |
Combination | 30 | Yes |
This table summarizes the observed effects on cell viability across different treatment groups .
Enzyme Inhibition Studies
In another study focusing on enzyme interactions, this compound was assessed for its inhibitory effects on glutathione-related enzymes:
Enzyme | Inhibition (%) |
---|---|
Glutathione Reductase | 70 |
Glutathione S-transferase | 65 |
These findings suggest that the compound may play a role in enhancing cellular defense mechanisms against oxidative stress .
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 2-[4-[[(3-aminopyridin-2-yl)amino]methyl]phenyl]benzoate |
InChI |
InChI=1S/C20H19N3O2/c1-25-20(24)17-6-3-2-5-16(17)15-10-8-14(9-11-15)13-23-19-18(21)7-4-12-22-19/h2-12H,13,21H2,1H3,(H,22,23) |
InChI Key |
DFRJHNQJAYDTHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CNC3=C(C=CC=N3)N |
Origin of Product |
United States |
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